4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Catalog No.
S3026771
CAS No.
122246-13-3
M.F
C13H13NS3
M. Wt
279.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c...

CAS Number

122246-13-3

Product Name

4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

IUPAC Name

4,4,7-trimethyl-5H-dithiolo[3,4-c]quinoline-1-thione

Molecular Formula

C13H13NS3

Molecular Weight

279.43

InChI

InChI=1S/C13H13NS3/c1-7-4-5-8-9(6-7)14-13(2,3)11-10(8)12(15)17-16-11/h4-6,14H,1-3H3

InChI Key

MHACHPYJGFLKEU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=S

solubility

soluble

Application in Medicinal Chemistry

Specific Scientific Field: The compound has been studied in the field of Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application: This compound has been used in the design and synthesis of a new set of hybrid and chimeric derivatives . These derivatives have been identified as substances with pleiotropic activity, including chemoprotective and antitumor activity .

Detailed Description of the Methods of Application or Experimental Procedures: The compound was used in the synthesis of new derivatives, the structure of which the tricyclic fragment linearly bound or/and condensed with another heterocyclic fragment . The synthesized derivatives were screened for their inhibitory assessment against a number of kinases .

Thorough Summary of the Results or Outcomes Obtained: Compounds which exhibited prominent inhibition percentage in cells (>85%) were also examined for their inhibitory efficiency on human kinases via ELISA utilizing sorafenib as a reference standard to estimate their IC50 values . It was revealed that compounds 2a, 2b, 2c, and 2q displayed a significant inhibition JAK3 (IC50 = 0.36 μM, 0.38 μM, 0.41 μM, and 0.46 μM, respectively); moreover, compounds 2a and 2b displayed excellent activities against NPM1-ALK (IC50 = 0.54 μM, 0.25 μM, respectively), against cRAF [Y340D] [Y341D], compound 2c showed excellent activity, and compound 2q showed weak activity (IC50 = 0.78 μM, 5.34 μM, respectively) (sorafenib IC50 = 0.78 μM, 0.43 μM, 1.95 μM, respectively) .

Application as Protein Kinase Inhibitors

Specific Scientific Field: This compound has been used in the field of Biochemistry .

Comprehensive and Detailed Summary of the Application: The compound has been used in the synthesis of new derivatives, which have been identified as substances with pleiotropic activity, including chemoprotective and antitumor activity .

Application in Biochemistry

Specific Scientific Field: The compound has been studied in the field of Biochemistry .

4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic organic compound characterized by a complex tricyclic structure that integrates a quinoline core fused with a dithiolo ring system. The molecular formula of this compound is C₁₄H₁₈N₂S₄, and it features three methyl groups attached at positions 4, 4, and 7 of the quinoline moiety. This unique arrangement of atoms contributes to its intriguing chemical properties and potential biological activities. Although the natural occurrence of this compound is not documented, it has been synthesized in laboratory settings for various research applications, particularly in medicinal chemistry and biochemistry .

The mechanism of action for 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has not been explored in detail. However, research on related dithioloquinolones suggests they may possess protein kinase inhibitory activity [, ]. Protein kinases are enzymes involved in regulating various cellular processes. Inhibiting them could potentially have implications in cancer and other diseases. Further research is needed to confirm the mechanism of action for this specific compound.

  • Oxidation: This can affect the sulfur atoms in the dithiolo ring.
  • Reduction: Targeting functional groups such as carbonyls.
  • Substitution: Nucleophilic substitution may occur at the nitrogen or carbon centers within the quinoline structure.

Research indicates that derivatives of similar compounds can undergo reactions with arylamines or other nucleophiles under specific conditions .

Research on 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has revealed its potential biological activities. It has been identified as having pleiotropic effects, including chemoprotective and antitumor properties. Studies suggest that compounds in this class may exhibit significant inhibition percentages in cellular assays (greater than 85%) and show effectiveness against human kinases, which are crucial targets in cancer therapy .

The synthesis of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. Common methods include:

  • Formation of the Quinoline Core: This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dithiolo Ring: This step may involve reactions with sulfur-containing reagents to create the dithiole structure.
  • Final Modifications: This could include alkylation or acylation steps to introduce methyl groups at specific positions.

Research has documented similar synthetic routes for various derivatives within this chemical family .

The compound has several notable applications:

  • Medicinal Chemistry: It serves as a precursor for designing new hybrid and chimeric derivatives with enhanced biological activity.
  • Biochemical Research: Its derivatives are being explored for their potential roles in cancer treatment due to their inhibitory effects on kinases and other molecular targets.
  • Material Science: The unique structural features may allow for applications in developing novel materials with specific electronic or optical properties.

Studies on interaction mechanisms involving 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione suggest that it may interact with various molecular targets such as enzymes and receptors. The dithiolo ring system can potentially coordinate with metal ions and inhibit metalloproteins. Additionally, the quinoline core's ability to intercalate with DNA suggests possible applications in disrupting replication processes .

Several compounds share structural similarities with 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
5-(2-bromobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thioneContains a bromobenzoyl groupEnhanced reactivity due to halogen substitution
4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thioneLacks trimethyl substitutionSimpler structure potentially affecting activity
5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thioneFeatures an ethylbutanoyl groupUnique acyl group influencing biological interactions

Compared to these compounds, 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione's unique arrangement of methyl groups at positions 4 and 7 contributes to its distinct properties and potential applications in therapeutic development .

XLogP3

3.3

Dates

Last modified: 08-17-2023

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